molecular formula C14H17F2N3 B11738148 N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11738148
M. Wt: 265.30 g/mol
InChI Key: GITUWBRNWOCVMN-UHFFFAOYSA-N
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Description

Structure and Key Features
N-[(2,3-Difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-based small molecule characterized by:

  • A 3-methyl group at position 3 of the pyrazole ring.
  • A propan-2-yl (isopropyl) group at position 1, contributing to steric bulk and lipophilicity.

The 2,3-difluorobenzyl group is frequently employed in medicinal chemistry for optimizing target binding and metabolic stability, as seen in compounds like goxalapladib () and pyrrolo[1,2-b]pyridazine derivatives () .

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H17F2N3/c1-9(2)19-8-13(10(3)18-19)17-7-11-5-4-6-12(15)14(11)16/h4-6,8-9,17H,7H2,1-3H3

InChI Key

GITUWBRNWOCVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(C(=CC=C2)F)F)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and inferred pharmacological implications of the target compound with analogs identified in the evidence:

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Amine Substituent Key Differences vs. Target Compound Potential Implications Reference IDs
N-[(2,3-Difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Pyrazole Propan-2-yl Methyl 2,3-Difluorobenzyl High lipophilicity; balanced steric bulk
N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Pyrazole Methyl 2,3-Difluorobenzyl Smaller substituent at position 1 (methyl vs. isopropyl) Reduced steric hindrance; lower logP
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridin-3-yl Methyl Cyclopropyl Aromatic pyridine at position 1; cyclopropylamine Enhanced solubility; altered target affinity
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine Pyrazole 2,2-Difluoroethyl 4-Methoxybenzyl Electron-withdrawing difluoroethyl; methoxy group Increased polarity; reduced membrane permeability
Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide) Naphthyridine 2,3-Difluorophenethyl; complex sidechains Larger heterocyclic core (naphthyridine vs. pyrazole) Broader target engagement; higher molecular weight

Key Observations:

Position 1 Substituent Effects: The isopropyl group in the target compound enhances lipophilicity (logP) compared to smaller substituents like methyl () . This may improve blood-brain barrier penetration but could reduce aqueous solubility.

Amine Substituent Variations: The 2,3-difluorobenzyl group is a conserved pharmacophore in multiple compounds (), suggesting its role in enhancing binding affinity through fluorophilic interactions or modulating electron density .

Core Heterocycle Modifications :

  • Pyrazole-based compounds (target, ) exhibit rigid planar structures , favoring target selectivity, while naphthyridine () or pyrrolo[1,2-b]pyridazine () cores offer extended conjugation for broader interactions .

Biological and Pharmacokinetic Implications :

  • Fluorine atoms in the 2,3-difluorophenyl moiety (common in the target and related compounds) are associated with improved metabolic stability and enhanced binding to hydrophobic pockets .
  • Steric bulk from the isopropyl group in the target compound may reduce off-target effects compared to smaller analogs but could limit access to tightly packed active sites.

Biological Activity

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H14F2N4C_{12}H_{14}F_2N_4 and a molecular weight of approximately 256.26 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological properties.

Research indicates that compounds with a pyrazole moiety often exhibit activity against various cancer cell lines by inhibiting key enzymes involved in cell proliferation. The specific mechanisms of action for this compound may include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have shown potent inhibition of CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Effects : Pyrazole derivatives are also known to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Antiproliferative Activity

A study focusing on related pyrazole compounds demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes the activity of this compound compared to other pyrazole derivatives:

Compound NameGI50 (μM)Mechanism of Action
This compound0.127 - 0.560CDK inhibition, apoptosis induction
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine0.005CDK2 inhibition
Other Pyrazole DerivativesVariesVarious mechanisms depending on structure

Study on Cancer Cell Lines

In a recent study published in PubMed, N-[2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine was tested against a panel of 13 cancer cell lines. The results indicated that the compound exhibited sub-micromolar antiproliferative activity with GI50 values ranging from 0.127 to 0.560 μM. Mechanistic studies revealed that the compound effectively reduced the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases .

Anti-inflammatory Studies

Another aspect of research focused on the anti-inflammatory properties of pyrazole derivatives. In vitro assays demonstrated that compounds similar to this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

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